Cas no 2229346-72-7 (4-chloro-1-methyl-1H-imidazole-5-carbothioamide)

4-chloro-1-methyl-1H-imidazole-5-carbothioamide 化学的及び物理的性質
名前と識別子
-
- 4-chloro-1-methyl-1H-imidazole-5-carbothioamide
- 2229346-72-7
- EN300-1996102
-
- インチ: 1S/C5H6ClN3S/c1-9-2-8-4(6)3(9)5(7)10/h2H,1H3,(H2,7,10)
- InChIKey: ZPSKCOJUUWECKW-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(N)=S)N(C)C=N1
計算された属性
- せいみつぶんしりょう: 174.9970961g/mol
- どういたいしつりょう: 174.9970961g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 75.9Ų
4-chloro-1-methyl-1H-imidazole-5-carbothioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1996102-0.25g |
4-chloro-1-methyl-1H-imidazole-5-carbothioamide |
2229346-72-7 | 0.25g |
$774.0 | 2023-09-16 | ||
Enamine | EN300-1996102-2.5g |
4-chloro-1-methyl-1H-imidazole-5-carbothioamide |
2229346-72-7 | 2.5g |
$1650.0 | 2023-09-16 | ||
Enamine | EN300-1996102-0.05g |
4-chloro-1-methyl-1H-imidazole-5-carbothioamide |
2229346-72-7 | 0.05g |
$707.0 | 2023-09-16 | ||
Enamine | EN300-1996102-1.0g |
4-chloro-1-methyl-1H-imidazole-5-carbothioamide |
2229346-72-7 | 1g |
$1714.0 | 2023-06-01 | ||
Enamine | EN300-1996102-5.0g |
4-chloro-1-methyl-1H-imidazole-5-carbothioamide |
2229346-72-7 | 5g |
$4972.0 | 2023-06-01 | ||
Enamine | EN300-1996102-10.0g |
4-chloro-1-methyl-1H-imidazole-5-carbothioamide |
2229346-72-7 | 10g |
$7373.0 | 2023-06-01 | ||
Enamine | EN300-1996102-5g |
4-chloro-1-methyl-1H-imidazole-5-carbothioamide |
2229346-72-7 | 5g |
$2443.0 | 2023-09-16 | ||
Enamine | EN300-1996102-0.5g |
4-chloro-1-methyl-1H-imidazole-5-carbothioamide |
2229346-72-7 | 0.5g |
$809.0 | 2023-09-16 | ||
Enamine | EN300-1996102-0.1g |
4-chloro-1-methyl-1H-imidazole-5-carbothioamide |
2229346-72-7 | 0.1g |
$741.0 | 2023-09-16 | ||
Enamine | EN300-1996102-1g |
4-chloro-1-methyl-1H-imidazole-5-carbothioamide |
2229346-72-7 | 1g |
$842.0 | 2023-09-16 |
4-chloro-1-methyl-1H-imidazole-5-carbothioamide 関連文献
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
4-chloro-1-methyl-1H-imidazole-5-carbothioamideに関する追加情報
Comprehensive Overview of 4-chloro-1-methyl-1H-imidazole-5-carbothioamide (CAS No. 2229346-72-7): Properties, Applications, and Industry Insights
4-chloro-1-methyl-1H-imidazole-5-carbothioamide (CAS No. 2229346-72-7) is a specialized heterocyclic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. As a derivative of imidazole, this compound features a chloro-substituted ring and a carbothioamide functional group, which contribute to its reactivity and potential applications. The methyl group at the 1-position enhances its stability, making it a valuable intermediate in synthetic chemistry.
Recent studies highlight the growing demand for imidazole-based compounds in drug discovery, particularly for targeting enzyme inhibition and antimicrobial activity. Researchers are exploring 4-chloro-1-methyl-1H-imidazole-5-carbothioamide as a precursor for developing novel small-molecule therapeutics, aligning with trends in personalized medicine and structure-activity relationship (SAR) optimization. Its thioamide moiety also opens avenues for metal coordination chemistry, relevant to catalysis and material science.
From an industrial perspective, the compound’s synthesis involves multi-step organic reactions, often requiring precise control of temperature and reagent stoichiometry. Manufacturers emphasize high-purity batches (≥98%) to meet the stringent requirements of pharmaceutical intermediates. Analytical techniques like HPLC and NMR spectroscopy are critical for quality assurance, addressing the industry’s focus on Good Manufacturing Practices (GMP).
Environmental and regulatory considerations are paramount. While 4-chloro-1-methyl-1H-imidazole-5-carbothioamide is not classified as hazardous under current guidelines, its handling requires standard laboratory precautions. The compound’s biodegradability and ecotoxicological profile are under evaluation, reflecting the broader shift toward green chemistry principles in chemical production.
Market analysts note rising interest in custom synthesis services for this compound, driven by R&D investments in orphan drugs and niche agrochemicals. Patent filings related to imidazole-5-carbothioamide derivatives have surged, particularly in the U.S. and EU, underscoring its commercial potential. For researchers, accessing reliable CAS No. 2229346-72-7 suppliers with documented COA (Certificate of Analysis) remains a priority.
In summary, 4-chloro-1-methyl-1H-imidazole-5-carbothioamide exemplifies the convergence of innovation and practicality in modern chemistry. Its versatility positions it as a key player in advancing targeted drug delivery systems and sustainable crop protection solutions, while ongoing studies continue to unravel its full potential.
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